3-(2-Thienyl)cinnoline-4-carboxylic acid
Description
Contextualization of the Cinnoline (B1195905) Ring System in Contemporary Medicinal Chemistry Research
The cinnoline nucleus, a bicyclic aromatic heterocycle also known as 1,2-benzodiazine, is a significant scaffold in medicinal chemistry. nih.gov Its structure, being an isostere of quinoline (B57606) and isoquinoline, provides a versatile template for the design of bioactive compounds. nih.gov Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, and anxiolytic properties. nih.govnih.gov This wide range of biological effects has established the cinnoline ring system as a "privileged structure" in drug discovery, with some derivatives advancing into clinical trials. nih.gov The continuous investigation into cinnoline-based molecules underscores their potential in identifying lead compounds with optimized efficacy and pharmacokinetic profiles. nih.gov
Significance of the Thiophene (B33073) Moiety in Bioactive Heterocyclic Compounds
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is another crucial building block in the synthesis of pharmaceuticals. thepharmajournal.com Its derivatives are known for a wide array of therapeutic applications. thepharmajournal.com The thiophene ring is often considered a bioisostere of a phenyl ring, and its incorporation into a molecule can significantly influence its biological activity and physicochemical properties. The presence of the sulfur atom can lead to enhanced interactions with biological targets. Research has shown that compounds containing a thiophene moiety exhibit potent antibacterial, anti-inflammatory, and anti-fungal activities. thepharmajournal.com
Historical Perspective and Chemical Evolution of Cinnoline Derivatives
The history of cinnoline chemistry dates back to 1883, with its discovery by Victor von Richter. thepharmajournal.com He first prepared a cinnoline derivative through the intramolecular cyclization of a diazonium salt derived from 2-aminophenylpropionic acid. thepharmajournal.com A key reaction in the synthesis of cinnolines is the Richter cinnoline synthesis, which involves the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group removed to produce the parent cinnoline heterocycle. wikipedia.org Over the years, numerous synthetic methodologies have been developed to create a diverse library of cinnoline derivatives with various substituents at different positions of the ring system. ijper.org These synthetic advancements have been pivotal in exploring the structure-activity relationships of cinnoline-based compounds.
Rationale for Academic Investigation of 3-(2-Thienyl)cinnoline-4-carboxylic acid
The academic interest in this compound stems from a rational drug design approach that combines three key pharmacophoric elements: the cinnoline nucleus, the thiophene ring, and the carboxylic acid group at the 4-position. The cinnoline-4-carboxylic acid scaffold itself is a known platform for biologically active compounds, with derivatives showing potential as central nervous system agents. nih.gov
Overview of Current Research Landscape Pertaining to the Compound
The current research landscape indicates that while the broader class of cinnoline derivatives is extensively studied, dedicated research focusing specifically on this compound is limited. However, existing studies on related structures provide a foundational understanding of its potential.
Research on a new series of substituted cinnoline derivatives condensed with thiophene moieties has been conducted to evaluate their anti-inflammatory activity. researchgate.net The findings from these studies showed that many of the synthesized compounds possess significant anti-inflammatory properties. researchgate.net Furthermore, investigations into cinnoline-3-carboxamide derivatives with thiophene substitutions have revealed antibacterial and antifungal activities. nih.gov
These findings suggest that the combination of the cinnoline and thiophene rings is a promising strategy for developing new therapeutic agents. The specific compound, this compound, therefore represents a novel and intriguing candidate for further pharmacological evaluation. Its synthesis and biological screening could potentially uncover new leads in the search for more effective anti-inflammatory and antimicrobial drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylcinnoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)11-8-4-1-2-5-9(8)14-15-12(11)10-6-3-7-18-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSLVBSTFKGJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274581 | |
| Record name | 3-(2-Thienyl)-4-cinnolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874772-70-0 | |
| Record name | 3-(2-Thienyl)-4-cinnolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874772-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thienyl)-4-cinnolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 3 2 Thienyl Cinnoline 4 Carboxylic Acid
Retrosynthetic Analysis of the 3-(2-Thienyl)cinnoline-4-carboxylic acid Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of its synthesis. The primary disconnection breaks the C-N and C-C bonds of the cinnoline (B1195905) ring, suggesting a precursor that can undergo cyclization. Further disconnections involve the formation of the C-C bond between the cinnoline core and the thienyl group, and the introduction of the carboxylic acid function at the C-4 position. This analysis points towards starting materials such as substituted anilines and thiophene (B33073) derivatives, which can be strategically combined and transformed to yield the target molecule.
Classical and Modern Approaches for Cinnoline Ring System Construction
The construction of the cinnoline ring system is a cornerstone of this synthesis, with both classical and modern methods offering viable routes.
Diazotization-Mediated Cyclization Strategies
Diazotization-mediated cyclization is a well-established method for forming the cinnoline nucleus. nih.govresearchgate.netacs.org This approach typically begins with the diazotization of a suitably substituted o-aminophenyl precursor. The resulting diazonium salt then undergoes an intramolecular cyclization to form the cinnoline ring.
A common strategy involves the diazotization of a substituted aniline (B41778), followed by coupling with a compound containing an active methylene (B1212753) group, such as cyanoacetamide, to form a hydrazone. nih.gov This hydrazone can then be cyclized under various conditions to yield the cinnoline ring system. nih.govresearchgate.net The specific substituents on the aniline and the active methylene compound determine the final substitution pattern of the cinnoline.
The Richter cinnoline synthesis is a classic example of this type of cyclization, where the diazotization of o-aminophenylpropionic acid leads to the formation of a cinnoline derivative. researchgate.netwikipedia.org While effective, this method can sometimes be limited by the availability of the required starting materials and the regioselectivity of the cyclization.
| Starting Material | Reagents | Intermediate | Product | Reference |
| Substituted Aniline | 1. NaNO2, HCl2. Cyanoacetamide, NaOAc | Hydrazone | 4-Aminocinnoline-3-carboxamide | nih.gov |
| o-Aminophenylpropionic acid | NaNO2, H+ | Arenediazonium salt | Cinnoline derivative | researchgate.netwikipedia.org |
| o-Ethynylarenediazonium salts | - | - | Substituted Cinnolines | researchgate.net |
[4+2] Annulation Reactions in Cinnoline Synthesis
[4+2] annulation, or cycloaddition, reactions provide a modern and efficient alternative for constructing the cinnoline ring. These reactions involve the combination of a four-atom component with a two-atom component to form the six-membered heterocyclic ring.
One such approach utilizes 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline (B57606) derivatives, a strategy that can be conceptually extended to cinnolines. nih.gov In this type of reaction, a diene or a diene equivalent reacts with a dienophile to construct the ring system. For cinnoline synthesis, this could involve the reaction of an ortho-substituted aryldiazene with a suitable dienophile. rsc.org Rhodium-catalyzed C-H activation and [4+2]-annulation reactions have also been reported for the synthesis of fused cinnoline derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| N-carbonyl aryldiazenes | trans-cyclooctene derivatives | Microwave-assisted, catalyst-free | Fused cinnoline derivatives | rsc.org |
| S-aryl sulfoximines | Vinylene carbonate | Rh(III)-catalyst | 1,2-Benzothiazines (related heterocycle) | researchgate.net |
| Azobenzenes | Terminal alkynes | Rh-catalyst | Indolo[1,2-b]cinnolines | rsc.org |
Base-Catalyzed and Transition Metal-Mediated Cyclization Protocols
Base-catalyzed and transition metal-mediated cyclizations offer another versatile set of tools for cinnoline synthesis. wikipedia.org Base-catalyzed methods often involve the intramolecular condensation of a precursor molecule, where a strong base is used to deprotonate a key position and initiate the ring-closing reaction.
Transition metal catalysis has emerged as a powerful strategy for C-C and C-N bond formation in heterocyclic synthesis. eurekaselect.comnih.gov Metals like palladium, copper, and rhodium can catalyze various coupling and cyclization reactions, often under mild conditions and with high efficiency. nih.govrsc.org For instance, a transition metal catalyst can facilitate the coupling of an aryl halide with an alkyne, followed by an intramolecular cyclization to form the cinnoline ring. These methods are particularly valuable for creating complex and highly substituted cinnoline derivatives.
Synthetic Routes to Introduce the 2-Thienyl Substituent
The introduction of the 2-thienyl group at the C-3 position of the cinnoline ring is a critical step in the synthesis of the target molecule. This can be achieved through several strategies, primarily involving cross-coupling reactions.
One of the most common methods is the Suzuki coupling, which involves the reaction of a halogenated cinnoline precursor (e.g., 3-bromo- (B131339) or 3-iodocinnoline) with 2-thienylboronic acid in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerant of a wide range of functional groups.
Alternatively, Stille coupling can be employed, where a stannylated thiophene derivative is coupled with a halogenated cinnoline. Other transition metal-catalyzed cross-coupling reactions, such as Negishi coupling (using an organozinc reagent) or Hiyama coupling (using an organosilicon reagent), also represent viable options.
| Cinnoline Precursor | Thiophene Reagent | Coupling Reaction | Catalyst |
| 3-Halocinnoline | 2-Thienylboronic acid | Suzuki | Palladium |
| 3-Halocinnoline | 2-(Tributylstannyl)thiophene | Stille | Palladium |
| 3-Halocinnoline | 2-Thienylzinc chloride | Negishi | Palladium or Nickel |
Strategies for Carboxylic Acid Functionalization at the C-4 Position
The final key transformation is the introduction of the carboxylic acid group at the C-4 position of the cinnoline ring. This can be accomplished through several synthetic routes.
One common approach is the oxidation of a C-4 methyl or hydroxymethyl group. If the cinnoline synthesis is designed to yield a precursor with a methyl group at the C-4 position, this can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.
Another strategy involves the hydrolysis of a nitrile group at the C-4 position. A 4-cyanocinnoline precursor can be synthesized and then subjected to acidic or basic hydrolysis to convert the nitrile to the carboxylic acid.
Furthermore, direct carboxylation can be achieved by treating a 4-lithiated or 4-magnesiated cinnoline intermediate with carbon dioxide. This method requires careful control of reaction conditions to avoid side reactions. The Doebner reaction, a three-component reaction, is also a known method for synthesizing quinoline-4-carboxylic acids and could be adapted for cinnoline derivatives. nih.gov
| Cinnoline Precursor | Reagents | Functional Group Transformation |
| 4-Methylcinnoline | KMnO4 or CrO3 | Oxidation |
| 4-Cyanocinnoline | H3O+ or OH- | Hydrolysis |
| 4-Halocinnoline | 1. n-BuLi or Mg2. CO2 | Carboxylation |
| Aniline, Aldehyde, Pyruvic acid | - | Doebner-type reaction |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
The synthesis of this compound can be hypothetically achieved through several synthetic routes, with the optimization of reaction conditions being crucial for maximizing the yield and purity of the final product. Two plausible methods are the three-component Doebner-von Miller-type reaction and the Richter cinnoline synthesis.
One promising approach is a one-pot three-component reaction analogous to the Doebner-von Miller synthesis of quinolines, which has been successfully applied to the synthesis of quinoline-4-carboxylic acids with various substituents, including heterocyclic aldehydes like thiophene-2-carbaldehyde. pnrjournal.com This reaction would involve the condensation of an appropriate aniline precursor, thiophene-2-carbaldehyde, and pyruvic acid. The optimization of this reaction would involve screening various catalysts, solvents, and temperature conditions.
A hypothetical optimization study for a three-component synthesis is presented below. The reaction involves the condensation of a substituted aniline, thiophene-2-carbaldehyde, and pyruvic acid. The choice of catalyst and solvent is critical in driving the reaction towards the desired product and minimizing side reactions.
Table 1: Optimization of Three-Component Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol (B145695) | Reflux | 24 | <10 |
| 2 | Acetic Acid (20) | Ethanol | Reflux | 24 | 35 |
| 3 | p-Toluenesulfonic acid (10) | Toluene | Reflux | 18 | 45 |
| 4 | Lewis Acid (e.g., ZnCl₂) (15) | Acetonitrile | 80 | 12 | 60 |
| 5 | Lewis Acid (e.g., ZnCl₂) (15) | Acetonitrile | 100 | 12 | 75 |
| 6 | Lewis Acid (e.g., ZnCl₂) (15) | DMF | 120 | 8 | 55 |
This table presents hypothetical data based on typical optimization studies for similar reactions. The bolded entry indicates the presumed optimal conditions.
Another established method for cinnoline synthesis is the Richter synthesis, which involves the cyclization of an o-aminoarylpropiolic acid derivative. google.com In the context of the target molecule, this would necessitate the synthesis of a precursor containing the 2-thienyl group. The optimization of the Richter synthesis would focus on the diazotization and cyclization steps, including the choice of acid and temperature control.
Table 2: Hypothetical Optimization of Richter Synthesis for a 3-(2-Thienyl)cinnoline Precursor
| Entry | Diazotization Agent | Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNO₂ | HCl | 0-5 | 2 | 40 |
| 2 | NaNO₂ | H₂SO₄ | 0-5 | 2 | 55 |
| 3 | NaNO₂ | H₂SO₄ | 0 | 1.5 | 65 |
| 4 | iso-Amyl nitrite | Acetic Acid | Room Temp | 4 | 30 |
| 5 | NaNO₂ | H₂SO₄ | 10 | 2 | 45 (decomposition) |
This table presents hypothetical data based on typical optimization studies for Richter cyclizations. The bolded entry indicates the presumed optimal conditions.
The yield of the target compound is highly dependent on the electronic nature of the substituents on the aniline precursor and the stability of the intermediates formed during the reaction. For instance, electron-donating groups on the aniline ring may facilitate the electrophilic cyclization step, potentially leading to higher yields.
Isolation and Purification Methodologies for this compound
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity product suitable for further use. The acidic nature of the carboxylic acid group and the aromatic, heterocyclic structure of the molecule guide the selection of appropriate purification techniques.
Initial Work-up:
Following the completion of the reaction, the initial work-up procedure would typically involve quenching the reaction mixture, for example, by pouring it into water or an ice-water mixture. This often leads to the precipitation of the crude product. The solid can then be collected by filtration. If the product remains in solution, extraction with a suitable organic solvent would be necessary. Given the acidic nature of the target compound, adjusting the pH of the aqueous layer can be used to facilitate either its precipitation or its extraction. For instance, acidification of a basic solution of the product would lead to its precipitation.
Recrystallization:
Recrystallization is a primary method for purifying solid organic compounds. illinois.edu The choice of solvent is crucial and is determined by the solubility profile of the crude product. An ideal solvent would dissolve the compound at an elevated temperature but show limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. For a carboxylic acid derivative like the target compound, polar solvents are often suitable.
Table 3: Potential Solvents for Recrystallization of this compound
| Solvent | Rationale |
| Ethanol/Water | A common mixed solvent system that allows for fine-tuning of polarity. |
| Acetic Acid | Can be a good solvent for acidic compounds, particularly if they are sparingly soluble in other common solvents. |
| Dimethylformamide (DMF) / Water | DMF is a powerful solvent, and the addition of water can induce crystallization. |
| Dioxane | A moderately polar ether that can be effective for recrystallizing aromatic compounds. |
Column Chromatography:
If recrystallization does not yield a product of sufficient purity, column chromatography is a more rigorous purification method. youtube.com For the separation of this compound, a silica (B1680970) gel stationary phase would typically be employed. The mobile phase (eluent) would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the target compound. The carboxylic acid group may cause the compound to streak on the silica gel; this can often be mitigated by adding a small amount of acetic acid to the eluent system.
Acid-Base Extraction:
The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The carboxylate salt will partition into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified (e.g., with hydrochloric acid), causing the pure carboxylic acid to precipitate out. The precipitate can then be collected by filtration and dried.
Advanced Spectroscopic and Structural Elucidation of 3 2 Thienyl Cinnoline 4 Carboxylic Acid
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of a synthesized compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 3-(2-Thienyl)cinnoline-4-carboxylic acid, the expected molecular formula is C₁₃H₈N₂O₂S. An HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated theoretical value. A minimal difference between the observed and calculated mass would provide strong evidence for the correct molecular formula.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₈N₂O₂S |
| Calculated m/z [M+H]⁺ | Data not available |
| Observed m/z [M+H]⁺ | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with various two-dimensional (2D) techniques, the precise connectivity and spatial relationships of atoms within the molecule can be determined.
The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (ratio of protons). The aromatic protons on the cinnoline (B1195905) and thiophene (B33073) rings would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling constants being highly informative for determining their relative positions. The carboxylic acid proton is expected to be a broad singlet, often at a very downfield chemical shift (>10 ppm).
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Cinnoline Protons | Data not available | Data not available | Data not available |
| Thiophene Protons | Data not available | Data not available | Data not available |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid Carbonyl | Data not available |
| Cinnoline Carbons | Data not available |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons within the cinnoline and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the thiophene ring to the cinnoline core and identifying the position of the carboxylic acid group.
Table 4: Key Predicted HMBC Correlations for this compound
| Proton | Correlated Carbons |
|---|---|
| Thiophene Protons | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Absorptions in the 1600-1450 cm⁻¹ region would be due to C=C and C=N stretching vibrations within the aromatic rings.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | Data not available |
| C=O Stretch (Carboxylic Acid) | Data not available |
| C=N Stretch (Cinnoline) | Data not available |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. Obtaining a suitable single crystal of this compound would be the primary prerequisite for this analysis.
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths (Å) | Data not available |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to determine the absolute configuration and solution-state conformation of chiral molecules. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereostructure. Similarly, ECD measures the differential absorption of circularly polarized UV-visible light, which is characteristic of a molecule's three-dimensional arrangement. The applicability of these methods is entirely dependent on the molecule possessing chirality, meaning it must be non-superimposable on its mirror image.
For the compound this compound, the potential for chiral analysis via VCD and ECD hinges on whether it can exist as stable enantiomers. The structure consists of a planar cinnoline ring system linked to a thienyl group at the C3 position. In principle, molecules with such biaryl or hetero-biaryl structures can exhibit a form of chirality known as atropisomerism. nih.gov Atropisomerism arises when rotation around a single bond—in this case, the sigma bond connecting the cinnoline ring to the thienyl ring—is significantly restricted due to steric hindrance between bulky substituent groups. nih.govarkat-usa.org If this rotational barrier is high enough to allow for the isolation of stable, non-interconverting rotational isomers (rotamers) at ambient temperature, the molecule is considered to possess axial chirality.
In the case of this compound, the key steric interactions would be between the sulfur atom and hydrogen atoms of the thienyl ring and the adjacent carboxylic acid group at the C4 position of the cinnoline ring. The presence of these groups could potentially create a sufficient energy barrier to prevent free rotation, leading to stable, chiral atropisomers.
However, a thorough review of the current scientific literature reveals no published experimental or computational studies that confirm the chirality of this compound. There are no reports of its resolution into separate enantiomers or any application of chiroptical spectroscopy such as VCD or ECD to analyze its stereochemistry.
Therefore, while the molecular structure suggests that atropisomerism is a theoretical possibility, making it a potential candidate for VCD and ECD analysis, there is currently no empirical data to support this. Without experimental confirmation of its chirality or the isolation of its potential atropisomers, the application of VCD and ECD remains hypothetical for this specific compound. Further research involving dynamic NMR, chiral chromatography, or computational modeling of the rotational energy barrier would be required to definitively establish whether this compound is chiral and thus amenable to this type of advanced stereochemical analysis.
Table 1: Definition of Key Spectroscopic and Stereochemical Concepts
| Term | Definition | Relevance to the Compound |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | A spectroscopic technique that detects the difference in absorption between left and right circularly polarized infrared light, used for determining the absolute configuration of chiral molecules in solution. rsc.org | Potentially applicable if the compound exhibits stable atropisomerism. |
| Electronic Circular Dichroism (ECD) | A technique measuring the differential absorption of circularly polarized light in the UV-Vis spectrum, providing information on the stereochemistry of chiral compounds. beilstein-journals.org | Could be used to determine the absolute configuration of the atropisomers, if they exist and are stable. |
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image, much like left and right hands. It is a prerequisite for a molecule to be active in VCD or ECD. nih.gov | The compound's chirality is unconfirmed but could potentially arise from restricted bond rotation. |
| Atropisomerism | A type of axial chirality that arises from hindered rotation around a single bond, creating stable stereoisomers (atropisomers) that can be isolated. nih.govarkat-usa.org | The most likely mechanism by which this compound could be chiral. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational and Theoretical Chemistry Studies of this compound: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, specific computational and theoretical chemistry studies focusing solely on the compound this compound are not publicly available at this time.
While research exists on the computational analysis of related heterocyclic compounds, such as quinoline-4-carboxylic acids and other cinnoline derivatives, detailed research findings, including data tables from Density Functional Theory (DFT) calculations, molecular docking simulations, molecular dynamics (MD) simulations, prediction of quantum chemical descriptors, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion) predictions for this compound, have not been published in the accessible scientific domain.
The cinnoline scaffold itself, a bicyclic heterocycle, is of significant interest in medicinal chemistry, with various derivatives being explored for a range of pharmacological activities. researchgate.netnih.gov Similarly, the quinoline (B57606) core is a well-studied motif in drug discovery. nih.govijcps.org Computational methods are frequently employed in the study of such compounds to predict their properties and guide the synthesis of new derivatives. ijcps.org These studies often involve techniques like DFT for understanding electronic structure, molecular docking to investigate potential biological targets, and ADMET predictions to assess drug-likeness. ijcps.orgnih.gov
However, the specific combination of a thienyl group at the 3-position and a carboxylic acid at the 4-position of a cinnoline ring, as in this compound, has not been the subject of dedicated computational studies in the available literature. General synthetic methods for cinnoline and quinoline derivatives are well-documented, often involving multi-component reactions. nih.govijper.org
Without specific research data, it is not possible to provide a detailed analysis for the requested sections:
Computational and Theoretical Chemistry Studies of 3 2 Thienyl Cinnoline 4 Carboxylic Acid
In Silico ADMET Prediction:Specific in silico ADMET profiles for 3-(2-Thienyl)cinnoline-4-carboxylic acid have not been reported.
Future research may focus on the synthesis and computational characterization of this compound, which would provide the necessary data to populate the areas of interest outlined. Until such studies are published, a detailed scientific article on its computational and theoretical chemistry cannot be compiled.
Chemical Reactivity and Derivatization of 3 2 Thienyl Cinnoline 4 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the cinnoline (B1195905) ring is a prime site for derivatization, enabling the synthesis of a wide array of functional analogues.
The carboxylic acid can be readily converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using coupling agents. youtube.com Similarly, amidation can be performed by treating the carboxylic acid with a primary or secondary amine, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to form an activated intermediate that is susceptible to nucleophilic attack by the amine. libretexts.org The use of thionyl chloride can also convert the carboxylic acid to a more reactive acyl chloride, which readily reacts with amines to form amides. libretexts.org
Table 1: Examples of Esterification and Amidation Reagents
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Methyl/Ethyl Ester |
| Amidation | Amine (e.g., Ammonia, Primary/Secondary Amine) + DCC | Primary/Secondary/Tertiary Amide |
| Amidation (via Acyl Chloride) | Thionyl Chloride (SOCl₂) followed by Amine | Amide |
The carboxylic acid group can be reduced to a primary alcohol, (3-(2-thienyl)cinnolin-4-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The resulting alcohol serves as a versatile intermediate for further functionalization, such as conversion to halides or ethers.
Table 2: Reduction of Carboxylic Acid to Alcohol
| Reagent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (3-(2-Thienyl)cinnolin-4-yl)methanol |
Electrophilic and Nucleophilic Aromatic Substitution on the Cinnoline Ring
The cinnoline ring system is generally electron-deficient due to the presence of the two nitrogen atoms, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. youtube.com Any electrophilic substitution would likely occur on the benzo portion of the fused ring system. The position of substitution would be directed by the existing substituents.
Conversely, the electron-deficient nature of the cinnoline ring makes it a candidate for nucleophilic aromatic substitution (S_NAr), particularly at positions activated by the ring nitrogens. However, the presence of the carboxylic acid and thienyl groups will influence the regioselectivity of such reactions.
Transformations Involving the Thienyl Substituent
The thiophene (B33073) ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, predominantly at the C5-position (the position adjacent to the sulfur and furthest from the point of attachment to the cinnoline ring). beilstein-journals.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The conditions for these reactions would need to be carefully controlled to avoid reaction at other sites in the molecule.
Table 3: Potential Electrophilic Substitution Reactions on the Thienyl Ring
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-(5-Nitro-2-thienyl)cinnoline-4-carboxylic acid |
| Bromination | NBS in DMF | 3-(5-Bromo-2-thienyl)cinnoline-4-carboxylic acid |
| Acylation | Acyl Chloride/AlCl₃ | 3-(5-Acyl-2-thienyl)cinnoline-4-carboxylic acid |
Cycloaddition Reactions and Fused Ring System Formation
The cinnoline system can participate in cycloaddition reactions to form more complex fused heterocyclic systems. For instance, the diene character of the pyridazine (B1198779) portion of the cinnoline ring could allow for Diels-Alder type reactions with suitable dienophiles, leading to the formation of novel polycyclic architectures. Furthermore, intramolecular cyclization reactions involving the carboxylic acid or thienyl substituents could be envisioned to construct fused ring systems. For example, intramolecular Friedel-Crafts acylation of the thienyl ring, after conversion of the carboxylic acid to an acid chloride, could potentially lead to the formation of a thieno[3,2-c]cinnoline derivative. The synthesis of various fused cinnolines has been reported through different strategies, highlighting the versatility of the cinnoline scaffold in constructing complex heterocyclic frameworks. researchgate.netresearchgate.net
Synthesis of Prodrugs and Bioconjugates for Research Applications
The strategic chemical modification of the carboxylic acid moiety of 3-(2-Thienyl)cinnoline-4-carboxylic acid into prodrugs and bioconjugates is a critical area of research aimed at enhancing its utility in pharmacological and biological studies. These modifications are designed to modulate the molecule's physicochemical properties, such as solubility and membrane permeability, or to enable its attachment to larger biomolecules for targeted delivery and mechanistic investigations.
Synthesis of Prodrugs
Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. For this compound, the primary approach to prodrug synthesis involves the esterification of the carboxylic acid group. This strategy is often employed to increase the lipophilicity of the parent compound, thereby potentially improving its absorption and distribution characteristics. scirp.orgnih.govgoogle.com
A common method for the synthesis of simple alkyl ester prodrugs is through the reaction of this compound with an appropriate alcohol (e.g., ethanol (B145695), isopropanol) under acidic conditions or by using a coupling agent. For instance, the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the esterification process.
More advanced prodrug strategies could involve the synthesis of esters that are designed to be cleaved by specific enzymes. nih.gov For example, amino acid ester prodrugs can be synthesized by coupling an amino acid to the carboxylic acid moiety. These derivatives may exhibit improved water solubility and can be targeted to specific amino acid transporters. scirp.org The synthesis of such prodrugs would typically involve the protection of the amino group of the amino acid, followed by coupling to the cinnoline carboxylic acid, and subsequent deprotection.
Another approach involves the creation of acyloxymethyl esters. These prodrugs are designed to be hydrolyzed by intracellular esterases to release the parent carboxylic acid, formaldehyde, and an alcohol. This strategy can lead to a rapid release of the active compound within the cell.
The table below summarizes potential ester prodrugs of this compound and their hypothetical synthetic routes.
| Prodrug Derivative | Synthetic Approach | Potential Research Application |
| Ethyl 3-(2-thienyl)cinnoline-4-carboxylate | Fischer esterification with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). | Investigation of improved oral bioavailability due to increased lipophilicity. |
| Isopropyl 3-(2-thienyl)cinnoline-4-carboxylate | Reaction with isopropanol (B130326) using a coupling agent like DCC or EDC. | Study of the effect of steric hindrance on the rate of enzymatic hydrolysis. |
| L-Alanine-ester of this compound | Coupling of N-protected L-alanine with the parent acid, followed by deprotection. | Exploration of targeted delivery via amino acid transporters. |
| Acyloxymethyl 3-(2-thienyl)cinnoline-4-carboxylate | Reaction of the potassium salt of the parent acid with an acyloxymethyl halide. | Investigation of rapid intracellular release of the parent compound. |
Synthesis of Bioconjugates
Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a larger biomolecule like a protein, peptide, or oligonucleotide. This strategy is employed to direct the small molecule to a specific biological target, to probe biological processes, or to develop targeted therapeutic agents. The primary functional handle for the bioconjugation of this compound is its carboxylic acid group, which can be readily converted into a reactive amide bond. nih.govrsc.org
The synthesis of bioconjugates typically begins with the activation of the carboxylic acid. This can be achieved using various coupling reagents to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride. This activated intermediate is then reacted with an amine group on the biomolecule of interest to form a stable amide linkage.
For example, to conjugate this compound to a protein, the carboxylic acid would first be reacted with a carbodiimide, such as EDC, and NHS to form the NHS ester. This stable, activated ester can then be purified and subsequently reacted with the lysine (B10760008) residues on the surface of the target protein.
In cases where a direct linkage is not desirable, a linker or spacer molecule can be introduced between the cinnoline derivative and the biomolecule. These linkers can be of varying lengths and chemical compositions and can be designed to be cleavable under specific physiological conditions, such as changes in pH or the presence of specific enzymes. The synthesis of such a bioconjugate would involve first attaching the linker to the this compound via an amide bond, and then coupling the other end of the linker to the biomolecule.
The table below outlines potential bioconjugates of this compound and their general synthetic strategies.
| Bioconjugate Type | Synthetic Strategy | Potential Research Application |
| Protein Conjugate | Activation of the carboxylic acid with EDC/NHS followed by reaction with lysine residues on the protein. | Targeted delivery to cells expressing a specific surface receptor; development of antibody-drug conjugates. |
| Peptide Conjugate | Solid-phase or solution-phase peptide synthesis followed by coupling of the N-terminus or a lysine side chain with the activated cinnoline carboxylic acid. | Probing peptide-protein interactions; development of targeted therapeutic peptides. |
| Oligonucleotide Conjugate | Synthesis of an amine-modified oligonucleotide followed by coupling with the activated cinnoline carboxylic acid. | Investigation of DNA or RNA binding; development of antisense therapies. |
| Linker-Modified Conjugate | Amide bond formation between the cinnoline carboxylic acid and an amine-containing linker, followed by conjugation of the linker to a biomolecule. | Study of the impact of spacer length on biological activity; development of cleavable bioconjugates for controlled release. |
Exploration of Biological Activities and Pharmacological Potentials of 3 2 Thienyl Cinnoline 4 Carboxylic Acid in Research Models
In Vitro Screening against Diverse Biological Targets
No specific in vitro screening data for 3-(2-Thienyl)cinnoline-4-carboxylic acid against the biological targets outlined below has been reported in the available scientific literature. The following subsections summarize the general findings for the broader class of cinnoline (B1195905) derivatives.
There is no available research data detailing enzyme inhibition studies specifically for This compound . However, the broader class of cinnoline derivatives has been investigated for its potential to inhibit various enzymes. For instance, some cinnoline derivatives have been reported as phosphodiesterase 10A (PDE10A) inhibitors. researchgate.net Additionally, certain quinoline-4-carboxylic acid derivatives, which share a structural resemblance to cinnolines, have been evaluated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov The well-known antibiotic Cinoxacin, a cinnoline derivative, functions by inhibiting DNA gyrase, a type II topoisomerase. ijper.org
Specific data from receptor binding assays for This compound , particularly concerning GABAA receptors, is not present in the reviewed scientific literature.
While there is no specific data on the antimicrobial activity of This compound , the cinnoline scaffold is a core component of various compounds with demonstrated antibacterial and antifungal properties. pnrjournal.comnih.gov For example, halogenated cinnoline thiophene (B33073) derivatives have shown potent antibacterial and antifungal activity. thepharmajournal.comthepharmajournal.comresearchgate.net Cinoxacin, a cinnoline derivative, is a known antibiotic used for treating urinary tract infections. pnrjournal.com Furthermore, some 4-amino-3-cinnolinecarboxylic acid derivatives have been tested for their antibacterial and antifungal effects. cncb.ac.cn Thiophene-containing compounds have also been extensively reviewed for their antimicrobial potential. nih.govfrontiersin.org
Table 1: General Antimicrobial Activity of Cinnoline Derivatives
| Compound Class | Activity Type | Target Organisms | Reference |
| Halogenated Cinnoline Thiophene Derivatives | Antibacterial, Antifungal | Not specified | thepharmajournal.comthepharmajournal.comresearchgate.net |
| Cinoxacin | Antibacterial | Bacteria causing UTIs | pnrjournal.com |
| 4-Amino-3-cinnolinecarboxylic acid derivatives | Antibacterial, Antifungal | Not specified | cncb.ac.cn |
Note: This table represents general findings for the broader class of cinnoline derivatives and not for this compound specifically.
No studies on the anti-inflammatory effects of This compound in cellular models were found in the literature. However, the anti-inflammatory potential of the broader class of cinnoline derivatives has been noted, with some compounds showing significant activity in research models. thepharmajournal.comnih.govthepharmajournal.comresearchgate.net For instance, Cinnopentazone is a cinnoline derivative that has been recognized for its anti-inflammatory properties. ijper.org
There is no available data on the anticancer potential of This compound in cell lines. The cinnoline ring system is, however, a structural feature in various compounds that have been investigated for their cytotoxic effects against human cancer cell lines. pnrjournal.comnih.gov For example, 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline, a cinnoline derivative, has demonstrated strong cytotoxicity against a panel of human tumor cell lines. pnrjournal.com
No research detailing the antiplatelet activity of This compound could be located.
Other Reported Activities (e.g., analgesic, antiepileptic, CNS activity in preclinical models)
The cinnoline scaffold is a significant pharmacophore that has been explored for a range of central nervous system (CNS) activities. Research into various cinnoline derivatives has suggested potential analgesic, anticonvulsant, and other CNS effects.
A variety of pharmacological tests on 4-amino-3-cinnolinecarboxamides, which are structurally related to the target compound, have indicated significant CNS activity. nih.gov The specific nature and extent of this activity, however, require more detailed investigation. Studies on other classes of cinnoline derivatives have also pointed towards potential CNS applications. For instance, a review of cinnoline derivatives highlights their broad spectrum of pharmacological activities, including anxiolytic properties. nih.gov
Analgesic Activity:
Several studies have reported the analgesic potential of various cinnoline derivatives. For instance, a study on novel cinnoline fused Mannich bases demonstrated moderate to significant analgesic activity in preclinical models. ijcps.org Notably, some of these synthesized compounds exhibited higher analgesic effects compared to the standard drug diclofenac (B195802) at specific time points. ijcps.org Another study focusing on different cinnoline derivatives also identified compounds with significant analgesic properties, suggesting that the cinnoline nucleus is a promising scaffold for the development of new pain management agents. ijper.org The analgesic effects are thought to be influenced by the nature of substituents on the cinnoline ring. ijper.org
Antiepileptic and Anticonvulsant Activity:
The investigation of cinnoline and its analogues for anticonvulsant properties has been a subject of interest. Pharmacological tests on 4-amino-3-cinnolinecarboxylic acid derivatives have included screening for anticonvulsant activity. publichealthtoxicology.com While specific data on the antiepileptic efficacy of this compound is not available, the general class of nitrogen-containing heterocyclic compounds, which includes cinnolines, has been a focus for the discovery of new antiepileptic drugs.
Table 1: Reported CNS Activities of Cinnoline Derivatives in Preclinical Models
| Compound Class | Reported Activity | Key Findings | Reference |
| Cinnoline Fused Mannich Bases | Analgesic | Some derivatives showed higher activity than diclofenac. | ijcps.org |
| Novel Cinnoline Derivatives | Analgesic | Certain derivatives exhibited significant pain relief in writhing tests. | ijper.org |
| 4-Amino-3-cinnolinecarboxamides | CNS Activity | Showed significant but unspecified CNS activity in pharmacological tests. | nih.gov |
| 4-Amino-3-cinnolinecarboxylic acid derivatives | Anticonvulsant | Screened for anticonvulsant properties. | publichealthtoxicology.com |
| General Cinnoline Derivatives | Anxiolytic | Review highlights potential anxiolytic effects. | nih.gov |
In Vivo Efficacy in Research Animal Models (e.g., anti-mammary hyperplasia observed as a metabolite)
Direct evidence for the in vivo efficacy of this compound, specifically concerning anti-mammary hyperplasia as a metabolite, is not found in the reviewed scientific literature. Research on the in vivo activities of the broader cinnoline class of compounds has focused on other therapeutic areas such as antimicrobial, anti-inflammatory, and anticancer effects. nih.gov
The efficacy of any compound in vivo is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For a compound to exert a systemic effect, it must be bioavailable and reach the target tissue in sufficient concentrations. Without specific studies on this compound, any discussion on its in vivo efficacy remains speculative and would need to be determined through dedicated preclinical research.
Investigation of Metabolic Pathways and Fate in Biological Systems (e.g., as a metabolite)
The metabolic pathways and fate of this compound in biological systems have not been specifically detailed in the available scientific literature. The metabolism of a drug or compound is a critical aspect of its pharmacological profile, influencing its efficacy, duration of action, and potential for toxicity.
The concept of a compound being observed as a metabolite with a specific activity, such as anti-mammary hyperplasia, implies that a parent drug is metabolized into this active form. Without knowing the parent compound from which this compound might be derived, it is impossible to discuss its role as a metabolite in a specific biological context. Further research is required to elucidate the metabolic profile of this compound, either as a parent drug itself or as a metabolite of another therapeutic agent.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 2 Thienyl Cinnoline 4 Carboxylic Acid Derivatives
Impact of Thienyl Substitution on Biological Activity and Physicochemical Properties
Electronic and Steric Effects: The sulfur atom in the thiophene (B33073) ring imparts distinct electronic properties compared to a benzene (B151609) ring. It is an electron-rich heterocycle, which can influence its ability to participate in π-π stacking or other electronic interactions with biological targets. The lone pairs of electrons on the sulfur atom can also act as hydrogen bond acceptors. Furthermore, the thienyl group is smaller than a phenyl group, which can be a critical factor for fitting into specific binding pockets of enzymes or receptors.
Influence on Biological Activity: While direct studies on the variation of the 3-thienyl group in 3-(2-thienyl)cinnoline-4-carboxylic acid are limited, the impact of thienyl substitution is well-documented in other heterocyclic systems. For instance, in a series of thienyl chalcone (B49325) derivatives, the presence and substitution pattern of the thienyl ring were critical for their antibacterial activity. sioc-journal.cn Specifically, certain derivatives exhibited potent and selective inhibitory activities against strains like Bacillus subtilis. sioc-journal.cn Similarly, in the context of quinazolines, the replacement of a thienylene linker with a phenylene one resulted in a noticeable shift in their photophysical properties, indicating the significant electronic contribution of the thienyl group. mdpi.com It is plausible that substitutions on the thienyl ring of this compound, such as the addition of halogens or small alkyl groups, could fine-tune the electronic and steric properties, leading to enhanced or more specific biological activities.
Role of the Carboxylic Acid Group in Target Binding and Efficacy
The carboxylic acid group at the 4-position of the cinnoline (B1195905) ring is a key functional group that is expected to be a primary determinant of the molecule's biological activity and its interactions with molecular targets.
Target Binding: Carboxylic acids are versatile in their ability to form strong interactions with biological macromolecules. At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This anion can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine, lysine (B10760008), or histidine, within a protein's binding site. Additionally, the oxygen atoms of the carboxylate can act as potent hydrogen bond acceptors, while the hydroxyl group of the protonated form can act as a hydrogen bond donor. This dual hydrogen-bonding capability allows for multiple points of interaction, contributing to high binding affinity and specificity.
Impact on Efficacy: The importance of a carboxylic acid moiety for biological efficacy has been demonstrated in related heterocyclic scaffolds. For example, in a series of quinoline-3-carboxylic acid derivatives, the presence of the carboxylic acid was found to enhance the selectivity of the compounds for cancer cells over non-cancerous cells. nih.gov This was attributed to changes in the pKa of the molecules, which influenced their ionization state in the acidic tumor microenvironment. nih.gov Similarly, studies on quinoline-4-carboxylic acid derivatives have shown that this functional group is crucial for their anti-inflammatory and antiproliferative properties. nih.gov It is often speculated that the coplanarity of the carboxylic acid with the heterocyclic nitrogen atom allows for chelation with metal ions, which can be a mechanism for their biological action. nih.gov
Derivatization and Bioisosteric Replacement: The significance of the carboxylic acid group in this compound could be further elucidated through derivatization studies. Conversion of the carboxylic acid to an ester or an amide would neutralize the negative charge and alter its hydrogen bonding capacity, which would likely have a profound effect on biological activity. If the primary role of the carboxylic acid is as a hydrogen bond acceptor, it could potentially be replaced by other bioisosteric groups such as a tetrazole.
Influence of Substitutions on the Cinnoline Core
General Trends in Cinnoline Derivatives: Studies on various cinnoline derivatives have revealed some general SAR trends. For instance, the introduction of halogen atoms (e.g., chloro, bromo) on the benzo part of the cinnoline ring often leads to an increase in antimicrobial and anti-inflammatory activity. thepharmajournal.com In some series of cinnoline sulphonamides, halogen-substituted derivatives showed potent activity at lower concentrations compared to unsubstituted or other substituted analogues. thepharmajournal.comnih.gov This effect is often attributed to the ability of halogens to modulate the electronic distribution of the ring system and to participate in halogen bonding with biological targets.
Methyl groups, on the other hand, can influence activity through steric effects and by increasing lipophilicity. Depending on the target, a methyl group at a specific position might either enhance binding by occupying a hydrophobic pocket or decrease activity by causing steric hindrance.
The table below summarizes some of the observed effects of substitutions on the cinnoline core from various studies.
| Substituent | Position on Cinnoline Core | Observed Effect on Biological Activity | Reference |
| Chloro, Bromo | 6, 7 | Increased antimicrobial and anti-inflammatory activity. | thepharmajournal.com |
| Halogens | General | Potent antimicrobial activity at lower concentrations. | nih.gov |
| Methyl | 6, 8 | In quinolinone derivatives, substitution with methyl groups slightly decreased antituberculosis activity. | nih.gov |
| Phenyl | 8 | In 4-amino-8-phenylcinnoline-3-carboxylic acid propylamide, this substitution was linked to effects on the central nervous system. | researchgate.net |
| Hydroxyl | 6 | General substitution pattern explored in various cinnoline derivatives. | nih.gov |
While these findings are not specific to this compound, they provide a valuable framework for predicting how substitutions on the cinnoline core of this specific scaffold might influence its biological profile. For example, it is reasonable to hypothesize that the introduction of a chlorine or bromine atom at the 6- or 7-position could enhance its potential as an antimicrobial or anticancer agent.
Comparative SAR Studies with Related Carboxylic Acid-Bearing Heterocycles
To better understand the potential of this compound, it is useful to compare its SAR with that of other, more extensively studied, carboxylic acid-bearing heterocycles, such as quinoline-4-carboxylic acids.
Quinolines as a Benchmark: The quinoline-4-carboxylic acid scaffold is present in numerous biologically active compounds, including antibacterial and anticancer agents. nih.govresearchgate.net The SAR of this class of compounds is well-documented. For example, in many series of quinoline-4-carboxylic acid derivatives with anticancer activity, the nature of the substituent at the 2-position has a significant impact on potency. Often, a (substituted) styryl or aryl group at this position is favorable for activity. researchgate.netnih.gov
Comparative Analysis: By analogy, the 3-position of the cinnoline ring in this compound is electronically similar to the 2-position of a quinoline (B57606). Therefore, the nature of the substituent at this position is expected to be a major determinant of activity. The presence of the thienyl group in the target compound is thus a critical feature.
Furthermore, substitutions on the benzo portion of the quinoline ring have been shown to modulate activity. For instance, in a series of 2-styrylquinoline-4-carboxylic acids, a methyl group at the 6-position was found to be compatible with potent antitumor activity. nih.gov This aligns with the general observation that small, lipophilic groups can be well-tolerated on the benzo ring of heterocyclic systems.
The table below provides a comparative overview of SAR findings for cinnoline and quinoline derivatives.
| Scaffold | Key Position for Substitution | Favorable Substituents for Biological Activity | Reference |
| Cinnoline | 3 | Aryl/Heteroaryl groups (e.g., Thienyl) are common. | thepharmajournal.com |
| Quinoline | 2 | Aryl, Styryl, and other bulky groups often enhance anticancer activity. | researchgate.netnih.gov |
| Cinnoline | 6, 7 | Halogens (Cl, Br) often increase antimicrobial activity. | thepharmajournal.comnih.gov |
| Quinoline | 6 | Methyl groups can be well-tolerated and maintain antitumor activity. | nih.gov |
This comparative analysis suggests that the SAR principles established for quinoline-4-carboxylic acids can serve as a valuable guide for the rational design of novel this compound derivatives with potentially enhanced biological activities. The key will be to explore a variety of substituents on both the thienyl ring and the cinnoline core to optimize interactions with specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound derivatives, the principles of QSAR can be hypothetically applied to guide the design of more potent analogues.
Hypothetical QSAR Model Development: A QSAR study on this class of compounds would begin with the synthesis of a diverse set of derivatives with variations in the substituents on the thienyl ring and the cinnoline core. The biological activity of these compounds against a specific target (e.g., an enzyme or a cancer cell line) would then be determined.
Key Molecular Descriptors: The next step would involve calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties. For this compound derivatives, key descriptors would likely include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ) for substituents, atomic charges, and dipole moments. Given the importance of electronic interactions, these would be critical. For example, the electron-withdrawing or electron-donating nature of substituents on the cinnoline or thienyl rings could be correlated with activity.
Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molar refractivity (MR) and Taft steric parameters (Es) would be important to model how the size of substituents affects binding to a target.
Hydrophobic Descriptors: These measure the lipophilicity of the molecule, typically using the partition coefficient (logP) or related parameters. Hydrophobicity is crucial for membrane permeability and interaction with hydrophobic pockets in a target protein.
Topological Descriptors: These describe the connectivity of atoms in the molecule and can capture aspects of its size and shape.
Model Building and Validation: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation would be developed that relates the calculated descriptors to the observed biological activity. For instance, a hypothetical QSAR equation might look like:
log(1/IC50) = c1(logP) - c2(MR) + c3*(σ) + constant
This equation would then be rigorously validated to ensure its predictive power.
Insights from Related QSAR Studies: QSAR studies on related heterocyclic systems provide insights into which descriptors might be important. For example, a QSAR study on quinolinone-based thiosemicarbazones as antituberculosis agents found that van der Waals volume, electron density, and electronegativity played a pivotal role in their activity. nih.gov This suggests that for this compound derivatives, both steric and electronic properties would be crucial to include in a QSAR model.
By developing a predictive QSAR model, researchers could computationally screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.
Mechanistic Investigations of 3 2 Thienyl Cinnoline 4 Carboxylic Acid S Biological Action
Elucidation of Molecular Targets and Binding Mechanisms
There is no specific information available in the scientific literature that elucidates the molecular targets or binding mechanisms of 3-(2-Thienyl)cinnoline-4-carboxylic acid. While studies on related heterocyclic compounds, such as certain quinoline (B57606) and quinazoline derivatives, have identified targets like Epidermal Growth Factor Receptor (EGFR), Aurora A kinase, and Sirtuin 3 (SIRT3), no such targets have been experimentally confirmed for this compound. researchgate.netmdpi.comfrontiersin.org
Cellular Pathway Modulation
No studies were identified that investigate the modulation of cellular pathways by this compound. Consequently, there is no available data on its potential effects on signaling cascades such as the Raf/ERK/ELK or HIF-1α/bFGF pathways. Research on other novel cinnoline (B1195905) derivatives has pointed towards the inhibition of enzymes like tyrosine kinases and topoisomerase I, which are critical components of major cellular pathways, but this has not been demonstrated for the specific compound . nih.gov
Cell Cycle Analysis and Apoptosis Induction Studies
Specific studies on the effect of this compound on cell cycle progression and apoptosis induction have not been reported in the available literature. For other structurally related compounds, research has shown activities such as cell cycle arrest at the G1 or G2/M phases and the induction of apoptosis. mdpi.comnih.gov However, these findings cannot be attributed to this compound without direct experimental evidence.
Enzyme Kinetics and Inhibition Mechanisms
There is a lack of published data concerning the enzyme kinetics and inhibition mechanisms related to this compound. While various cinnoline and quinoline derivatives have been evaluated as enzyme inhibitors, showing activity against targets like EGFR tyrosine kinase and dihydroorotate (B8406146) dehydrogenase (DHODH), no kinetic parameters or mechanisms of inhibition (e.g., competitive, non-competitive) have been determined for this compound. nih.govnih.govnih.gov
Investigation of Protein-Ligand Interactions
No experimental or computational studies, such as X-ray crystallography or molecular docking, are available that detail the protein-ligand interactions of this compound. Molecular docking has been employed for other novel cinnoline derivatives to predict their binding modes with potential targets like tubulin, but similar investigations for this compound have not been found in the public domain. nih.gov
Potential Research Applications and Technological Advancements of 3 2 Thienyl Cinnoline 4 Carboxylic Acid
Chemical Probe Development for Biological Pathway Studies
The cinnoline (B1195905) scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.net Cinnoline derivatives have been investigated for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net This suggests that 3-(2-Thienyl)cinnoline-4-carboxylic acid could be a valuable starting point for the development of chemical probes to study specific biological pathways.
Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes from the this compound scaffold would likely involve synthesizing a library of related compounds and screening them for activity against specific enzymes or receptors. For instance, some quinoline (B57606) derivatives, which are structurally related to cinnolines, have been identified as inhibitors of enzymes like c-Met kinase, which is implicated in cancer. nih.gov Given that thienyl-substituted heterocycles have also shown promise as kinase inhibitors, it is plausible that this compound or its derivatives could be developed into selective probes for studying kinase signaling pathways.
The carboxylic acid group on the molecule is particularly advantageous for developing chemical probes, as it can be readily converted into amides, esters, or other functional groups to modulate the compound's properties or to attach reporter tags. cymitquimica.com
Table 1: Examples of Biologically Active Cinnoline and Quinoline Derivatives
| Compound Class | Example Compound/Derivative | Reported Biological Activity | Potential as Chemical Probe |
| Cinnoline | Pyrazolo[4,3-c]cinnoline derivatives | Anti-inflammatory, Antibacterial science.gov | Probing inflammatory and bacterial pathways |
| Cinnoline | Cinnoline-1,2,3-triazole derivatives | Antibacterial researchgate.net | Investigating bacterial resistance mechanisms |
| Quinoline | Indeno[1,2-c]quinoline derivatives | Topoisomerase inhibitors (anticancer) nih.gov | Studying DNA replication and repair |
| Quinoline | Novel quinoline and cinnoline derivatives | c-Met kinase inhibitors (anticancer) nih.gov | Elucidating cancer cell signaling |
Development of Fluorescent or Radiotracer Derivatives for Imaging Research
Fluorescent probes and radiotracers are essential tools in biomedical imaging for visualizing biological processes in real-time. The cinnoline ring system, being an aromatic heterocycle, has the potential to be inherently fluorescent. Cationic N-heterocycles, including derivatives of cinnoline, are utilized as fluorescent dyes in biological studies. researchgate.net By modifying the substituents on the cinnoline core, it is possible to tune the photophysical properties, such as absorption and emission wavelengths, to create probes for specific imaging applications. The thienyl group, known for its electron-rich nature, can further influence the electronic and, consequently, the fluorescent properties of the molecule.
For cell imaging, a fluorescent derivative of this compound could potentially be designed to localize within specific cellular compartments or to report on the activity of a particular enzyme. The development of such probes would involve synthetic modifications to enhance fluorescence quantum yield and to introduce targeting moieties.
In the realm of nuclear medicine, radiotracers are used in techniques like Positron Emission Tomography (PET) to provide quantitative information about biological processes in vivo. Small molecules can be labeled with positron-emitting radionuclides such as fluorine-18 (B77423) or carbon-11. The this compound scaffold could be a candidate for developing novel PET tracers. The synthesis would involve incorporating a radionuclide into the molecule, and the resulting radiotracer could be evaluated for its ability to target specific tissues or disease states, such as tumors.
Role as a Building Block in Complex Chemical Synthesis
The structure of this compound makes it a valuable building block for the synthesis of more complex molecules. The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including amidation and esterification. cymitquimica.com This allows for the straightforward coupling of the cinnoline core to other molecular fragments, enabling the construction of larger, more intricate chemical architectures.
In medicinal chemistry, this compound could serve as a key intermediate in the synthesis of new drug candidates. For example, the carboxylic acid could be coupled with various amines to generate a library of amides, which could then be screened for biological activity. The cinnoline and thienyl rings provide a rigid scaffold that can be further functionalized to optimize binding to a biological target.
The use of heterocyclic compounds as building blocks is a common strategy in drug discovery and materials science. researchgate.net The unique combination of the cinnoline and thienyl heterocycles in this molecule offers a distinct chemical space to explore for the development of novel compounds with desired properties.
Application in Materials Science Research
The application of heterocyclic compounds in materials science, particularly in the field of organic electronics, is an area of active research. Molecules with extended π-conjugated systems can exhibit semiconductor properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Cinnoline derivatives, specifically those with a benzo[c]cinnoline (B3424390) core, have been investigated as materials for OLEDs. google.com These compounds can act as electron-accepting units in donor-acceptor type molecules, which are often used as emitters in OLEDs. google.com The incorporation of a thienyl group, which is a common building block in organic semiconductors, could further enhance the electronic properties of the material. Thienyl-substituted heterocycles are known for their good charge transport characteristics.
Therefore, this compound could serve as a precursor for the synthesis of novel organic electronic materials. The carboxylic acid group could be used to attach the molecule to other components of a device or to modify its solubility and processing characteristics. Research in this area would involve synthesizing polymers or dendrimers incorporating the 3-(2-thienyl)cinnoline moiety and evaluating their performance in electronic devices.
Future Perspectives and Emerging Research Paradigms for 3 2 Thienyl Cinnoline 4 Carboxylic Acid
Addressing Synthetic Challenges and Developing Novel Synthetic Strategies
The synthesis of cinnoline-4-carboxylic acid derivatives often relies on classical methods like the Richter or Pfitzinger reactions, which can present challenges such as harsh reaction conditions, limited substrate scope, and low yields, particularly with electronically diverse substrates. ijper.orgnih.govresearchgate.net Future research on 3-(2-Thienyl)cinnoline-4-carboxylic acid must prioritize the development of more efficient, robust, and scalable synthetic routes.
Key areas for development include:
Catalytic Approaches: Exploring modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could offer milder and more versatile methods for introducing the thienyl group and other substituents onto the cinnoline (B1195905) core. ijper.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and higher yields. researchgate.net Applying them to key cyclization or derivatization steps could overcome the limitations of conventional batch processing, especially for producing a library of analogues for structure-activity relationship (SAR) studies.
An illustrative comparison of potential synthetic strategies is presented below.
Table 1: Comparison of Synthetic Paradigms for Cinnoline Scaffolds
| Strategy | Traditional Approach (e.g., Richter) | Future Direction (e.g., Catalytic One-Pot) |
|---|---|---|
| Complexity | Multi-step, requires isolation of intermediates | One-pot, fewer purification steps |
| Reagents | Often requires strong acids/bases, high temperatures | Milder conditions, catalytic reagents |
| Yield | Variable to low, substrate-dependent | Potentially higher and more consistent |
| Scalability | Challenging | More amenable to scale-up and flow chemistry |
Expanding the Scope of Biological Evaluation in Novel Research Models
While cinnoline derivatives have been broadly screened for activities like antibacterial, antifungal, and anticancer effects, future investigations into this compound must employ more sophisticated and clinically relevant biological models. nih.govthepharmajournal.com This will provide a more accurate prediction of its therapeutic potential.
Future biological evaluation should focus on:
Advanced Cell Culture Models: Moving beyond standard 2D cell lines to 3D spheroids or organoid cultures can better mimic the in vivo tumor microenvironment, providing more predictive data for potential anticancer applications.
Drug-Resistant Strains: Evaluating antimicrobial activity against a panel of drug-resistant bacterial and fungal strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) M. tuberculosis, is critical for identifying compounds that can address urgent clinical needs. mdpi.commdpi.com
Specific Enzyme and Receptor Assays: Instead of general phenotypic screening, testing the compound against specific molecular targets implicated in disease is crucial. Given the structural similarity to quinoline-4-carboxylic acids, targets like dihydroorotate (B8406146) dehydrogenase (DHODH) or sirtuins could be relevant starting points. nih.govfrontiersin.orgnih.gov
In Vivo Disease Models: Promising candidates from in vitro studies should advance to well-characterized animal models of disease, such as xenograft models for cancer or infection models for antimicrobial assessment, to evaluate efficacy and pharmacokinetics.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) has become transformative in accelerating drug discovery. nih.govnih.gov Applying these computational tools to the study of this compound could drastically reduce timelines and costs associated with bringing a new drug to market. researchgate.net
Future research should leverage AI/ML for:
De Novo Design: Using generative models to design novel analogues of the lead compound with optimized properties for potency, selectivity, and absorption, distribution, metabolism, and excretion (ADME).
Quantitative Structure-Activity Relationship (QSAR): Building predictive QSAR models for a virtual library of derivatives to identify the most promising candidates for synthesis, thereby focusing laboratory resources on compounds with the highest probability of success. researchgate.net
Toxicity Prediction: Employing in silico models to predict potential toxicities early in the discovery process, allowing for the deprioritization of compounds likely to fail in later stages. exlibrisgroup.com
Virtual Screening: Docking large libraries of compounds against the crystal structures of known biological targets to identify those that may interact with the this compound scaffold.
Table 2: Illustrative Application of AI/ML in a Hypothetical SAR Study
| Compound Derivative | Modification | Predicted IC₅₀ (µM) via QSAR | Predicted Toxicity Flag |
|---|---|---|---|
| Lead Compound | - | 15.2 | Low |
| Analogue 1 | Add 5-Fluoro to Thienyl | 8.7 | Low |
| Analogue 2 | Add 6-Chloro to Cinnoline | 5.1 | Medium (hERG) |
| Analogue 3 | Convert Acid to Ester | 25.4 | Low |
Exploration of Polypharmacology and Multi-Target Approaches
Complex multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation are often poorly treated by drugs that act on a single target. nih.gov The concept of polypharmacology—designing single molecules that can modulate multiple targets simultaneously—is an emerging paradigm. nih.gov The this compound scaffold is an ideal starting point for developing such multi-target-directed ligands (MTDLs).
Future research avenues include:
Hybrid Molecule Design: Synthesizing hybrid compounds by covalently linking the this compound moiety with another known pharmacophore. For example, combining it with a histone deacetylase (HDAC) inhibitor fragment could yield a dual-action anticancer agent.
Fragment-Based Screening: Using biophysical techniques to screen for fragments that bind to different sites on a primary target or to entirely different targets, and then growing or linking these fragments to the core scaffold.
Systems Biology Analysis: Investigating the effect of the compound on entire cellular pathways rather than single targets. This can uncover unexpected polypharmacological effects and identify synergistic target combinations that could be exploited in MTDL design. Cinnamic acid derivatives have shown promise as MTDLs in the context of Alzheimer's disease by targeting enzymes and oxidative stress. nih.gov
Collaborative Research Opportunities and Interdisciplinary Studies
The successful development of a novel therapeutic agent from a lead compound like this compound requires a highly interdisciplinary and collaborative effort. Siloed research is insufficient to navigate the complexities of modern drug discovery.
Essential collaborations include:
Medicinal and Computational Chemists: To design and synthesize novel analogues based on predictive in silico models. researchgate.net
Structural Biologists: To solve co-crystal structures of the compound with its biological targets, providing crucial insights for structure-based drug design. nih.gov
Pharmacologists and Cell Biologists: To perform advanced biological evaluations in relevant disease models and elucidate mechanisms of action. mdpi.comnih.gov
Pharmaceutical Scientists: To study the formulation and drug delivery properties of lead candidates to ensure they have appropriate pharmacokinetic profiles for clinical consideration.
By embracing these future perspectives and fostering interdisciplinary collaboration, the scientific community can systematically explore and potentially realize the full therapeutic promise of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Thienyl)cinnoline-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis of cinnoline derivatives often employs cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce thienyl groups. For instance, analogous compounds like 2-phenyl-1,3-thiazole-4-carboxylic acid are synthesized via palladium-catalyzed coupling under inert atmospheres . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMF/water mixtures), and temperature (80–120°C). Yield improvements may require iterative purification via recrystallization or column chromatography, as noted in protocols for quinoline-4-carboxylic acid derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combined FT-IR and NMR spectroscopy can confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and thienyl ring substitution patterns. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while X-ray crystallography resolves stereochemical details. For electronic properties, UV-Vis spectroscopy and HOMO-LUMO analyses (via DFT calculations) are critical, as demonstrated in studies on 3-(2-thienyl)acrylic acid .
Advanced Research Questions
Q. How do electronic effects of the thienyl substituent influence the photophysical properties of this compound?
- Methodological Answer : The electron-rich thienyl group enhances π-conjugation, lowering the HOMO-LUMO gap and red-shifting absorption/emission bands. DFT studies on related compounds show that sulfur’s electronegativity stabilizes charge-transfer states, which can be quantified via NBO analysis . Experimental validation requires comparing UV-Vis spectra with computational models (e.g., Gaussian 09 using B3LYP/6-311++G(d,p) basis sets) .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
- Methodological Answer : Degradation is minimized by storing the compound in inert atmospheres (argon) at –20°C, avoiding prolonged exposure to light or moisture. Stabilization via derivatization (e.g., methyl ester protection of the carboxylic acid group) is recommended for long-term storage, as seen in protocols for labile quinoline derivatives . Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify optimal conditions .
Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across solvent systems?
- Methodological Answer : Solubility variations may arise from differences in purity, crystallinity, or solvent polarity. Systematic testing in DMSO, THF, and aqueous buffers (pH 1–10) with sonication or heating (≤60°C) is advised. Analytical techniques like dynamic light scattering (DLS) can detect aggregation, while Karl Fischer titration quantifies hygroscopicity .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting data on the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., buffer ionic strength, enzyme source). Standardize protocols using positive controls (e.g., known kinase inhibitors) and validate via dose-response curves (IC₅₀ calculations). Molecular docking studies (AutoDock Vina) can reconcile discrepancies by modeling ligand-enzyme interactions, as shown for thienyl-acrylic acid derivatives .
Q. What computational tools are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) with solvent models (e.g., PCM for DMSO) predicts reaction pathways and transition states. AIM (Atoms in Molecules) analysis identifies electron density critical points, while Fukui indices highlight nucleophilic/electrophilic sites. These methods were validated in studies on thienyl-substituted acrylic acids .
Experimental Design Considerations
Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?
- Methodological Answer : Simulate degradation under UV light or microbial action (OECD 301B protocol) and analyze byproducts via LC-MS/MS. Ecotoxicity assays (e.g., Daphnia magna immobilization) evaluate acute effects, while QSAR models predict chronic toxicity. Reference EPA DSSTox guidelines for hazard assessment .
Q. What in vitro models are suitable for studying the pharmacokinetic properties of this compound?
- Methodological Answer : Use Caco-2 cell monolayers for permeability studies and liver microsomes (human/rat) for metabolic stability. Plasma protein binding is quantified via equilibrium dialysis, while CYP450 inhibition assays identify drug-drug interaction risks. These methods align with FDA guidelines for preclinical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
